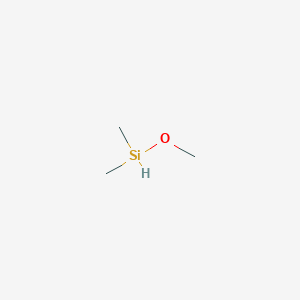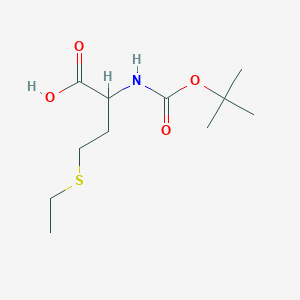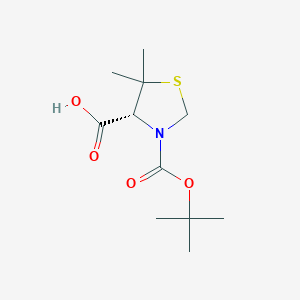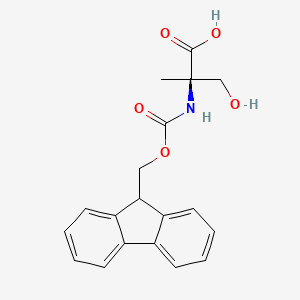
Methoxy(dimethyl)silane
Übersicht
Beschreibung
Methoxy(dimethyl)silane, also known as dimethylmethoxysilane, is an organosilicon compound with the molecular formula C3H10OSi. It is a colorless, volatile liquid that is used in various industrial and chemical applications. The compound is characterized by the presence of a silicon atom bonded to two methyl groups and one methoxy group, making it a versatile reagent in organic synthesis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with methanol in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
(CH3)2SiCl2+CH3OH→(CH3)2SiOCH3+HCl
Industrial Production Methods: In industrial settings, this compound is often produced using the Müller-Rochow process, which involves the direct reaction of methyl chloride with silicon in the presence of a copper catalyst. The resulting methylchlorosilanes are then subjected to methanolysis to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Methoxy(dimethyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and methanol.
Condensation: Can condense with other silanes to form siloxane bonds.
Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires nucleophiles such as halides, amines, or alcohols.
Major Products:
Hydrolysis: Dimethylsilanediol and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methoxy(dimethyl)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to form durable siloxane bonds
Wirkmechanismus
The mechanism of action of methoxy(dimethyl)silane is primarily based on its ability to form siloxane bonds through hydrolysis and condensation reactions. The methoxy group is hydrolyzed to form a silanol group, which can then condense with other silanol groups to form siloxane bonds. This property makes it valuable in the formation of stable, hydrophobic coatings and materials .
Vergleich Mit ähnlichen Verbindungen
Methoxy(dimethyl)silane can be compared with other similar compounds such as:
Dimethyldichlorosilane: Used as a precursor in the synthesis of this compound.
Trimethoxysilane: Contains three methoxy groups and is used in similar applications but offers different reactivity and properties.
Dimethylsilane: Lacks the methoxy group and has different chemical behavior.
Uniqueness: this compound is unique due to its specific combination of methyl and methoxy groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .
Eigenschaften
IUPAC Name |
methoxy(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10OSi/c1-4-5(2)3/h5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOOEHFQQLYDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3R,4R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B7827264.png)
![1-[(2Z)-3-carboxy-2,3-dichloroprop-2-enamido]cyclohexane-1-carboxylic acid](/img/structure/B7827282.png)





![[4-(Hydroxymethyl)phenyl]methylazanium;chloride](/img/structure/B7827349.png)
